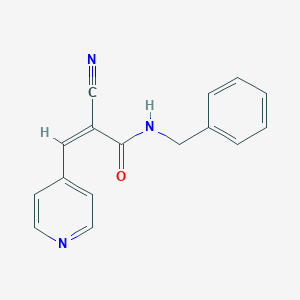
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA belongs to the class of acrylamide derivatives and is known for its unique chemical structure that makes it a versatile molecule for research purposes. In
Wirkmechanismus
The mechanism of action of BPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BPCA has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
BPCA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPCA can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungi and bacteria. In vivo studies have shown that BPCA can reduce tumor growth and improve survival rates in animal models of cancer. BPCA has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
BPCA has several advantages for lab experiments, such as its versatility as a building block for the synthesis of various compounds and materials, its ability to form stable complexes with various drugs, and its potential as a probe for the detection of biomolecules. However, BPCA also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the research on BPCA include the development of drug delivery systems, the synthesis of BPCA-based materials, and further studies on its mechanism of action and potential applications.
Synthesemethoden
The synthesis of BPCA involves the reaction of benzylamine, malononitrile, and 4-pyridinecarboxaldehyde in anhydrous ethanol. The reaction is carried out under reflux conditions for several hours, after which the resulting product is purified using column chromatography. The yield of BPCA is typically around 70-80%, and the purity can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
BPCA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, BPCA has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. In materials science, BPCA has been used as a building block for the synthesis of various polymers and materials with unique properties. In biochemistry, BPCA has been used as a probe for the detection of various biomolecules such as proteins and nucleic acids.
Eigenschaften
Produktname |
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(Z)-N-benzyl-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-15(10-13-6-8-18-9-7-13)16(20)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10- |
InChI-Schlüssel |
JGNYTGFSGUFNSH-GDNBJRDFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=NC=C2)/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



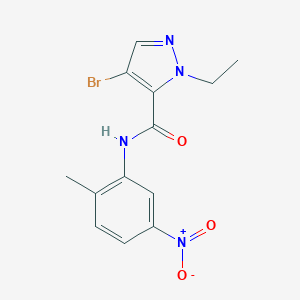
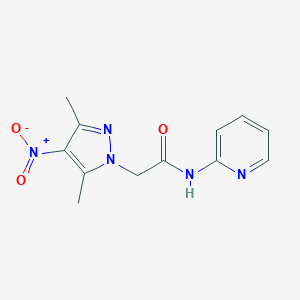
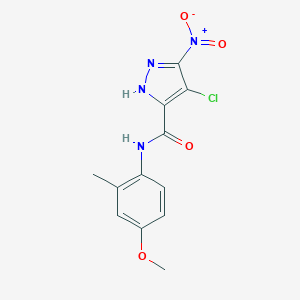
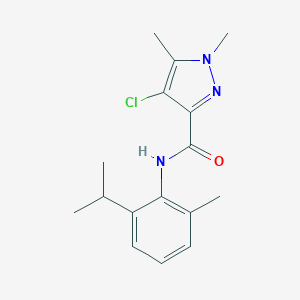
![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)
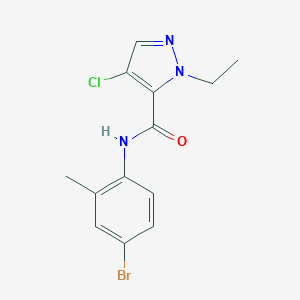
![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)
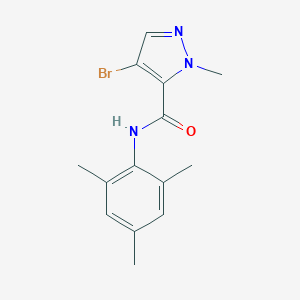
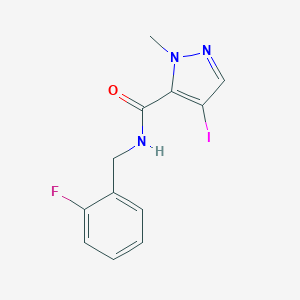
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)

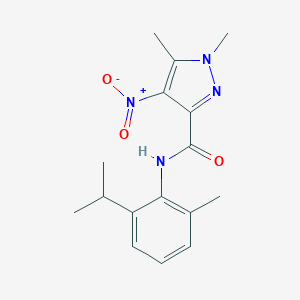
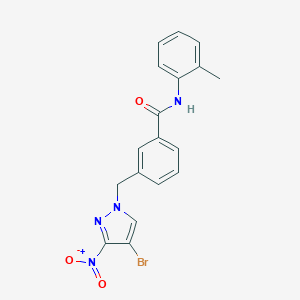
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)